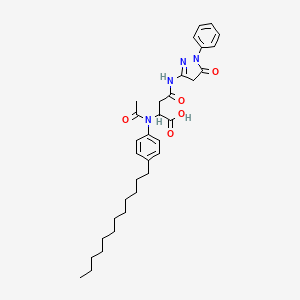

Einecs 243-730-7

Description

Properties

CAS No. |

20318-58-5 |

|---|---|

Molecular Formula |

C33H44N4O5 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

2-(N-acetyl-4-dodecylanilino)-4-oxo-4-[(5-oxo-1-phenyl-4H-pyrazol-3-yl)amino]butanoic acid |

InChI |

InChI=1S/C33H44N4O5/c1-3-4-5-6-7-8-9-10-11-13-16-26-19-21-27(22-20-26)36(25(2)38)29(33(41)42)23-31(39)34-30-24-32(40)37(35-30)28-17-14-12-15-18-28/h12,14-15,17-22,29H,3-11,13,16,23-24H2,1-2H3,(H,41,42)(H,34,35,39) |

InChI Key |

DLNZZJTWMYDVBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N(C(CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3)C(=O)O)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel Pyrazolyl-Asparagine Compounds

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive, in-depth guide to the synthesis of novel pyrazolyl-asparagine compounds. It outlines a feasible synthetic pathway, provides detailed experimental protocols, and presents quantitative data in a structured format for clarity and reproducibility.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for designing therapeutic agents.[3] Asparagine, a polar, hydrophilic amino acid, plays a crucial role in protein structure and function, and its derivatives are often explored in the development of new therapeutics.

The conjugation of pyrazole moieties with amino acids, such as asparagine, represents a promising strategy for creating novel chemical entities with unique pharmacological profiles. These hybrid molecules can leverage the biological activities of the pyrazole core while potentially improving properties like solubility, bioavailability, and target specificity through the amino acid component. This guide details a rational, multi-step approach for the synthesis of a representative pyrazolyl-asparagine compound, providing the necessary experimental details and data to enable its replication and further exploration in a research setting.

Proposed Synthetic Pathway

The synthesis of a pyrazolyl-asparagine compound can be logically approached in four main stages: 1) construction of a pyrazole ring bearing a carboxylic acid functional group, 2) appropriate protection of the asparagine moiety, 3) peptide coupling of the two fragments, and 4) final deprotection to yield the target compound.

Figure 1: Proposed synthetic workflow for pyrazolyl-asparagine compounds.

Experimental Protocols

The following protocols are adapted from established methodologies for pyrazole synthesis, amino acid protection, and peptide coupling.[3][4][5][6]

Step 1a: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

This procedure utilizes a one-pot, three-component reaction.[3]

-

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl4]) (1.5 mmol) as a magnetic ionic liquid catalyst.

-

Reaction Conditions: Stir the mixture at room temperature while bubbling a gentle stream of oxygen through the solution. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, add ethyl acetate to dissolve the product. Use a strong magnet to hold the ionic liquid catalyst to the side of the flask and decant the product solution. Wash the catalyst with fresh ethyl acetate. Combine the organic layers and evaporate the solvent under reduced pressure.

-

Crystallization: Recrystallize the crude product from isopropanol to afford pure ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate.

Step 1b: Synthesis of 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid

This step involves the saponification of the ester obtained in Step 1a.

-

Reaction Setup: Dissolve the ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (8 mmol) in a mixture of ethanol and water (2:1).

-

Reaction Conditions: Add sodium hydroxide (16 mmol) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator. Add water and wash with diethyl ether to remove any unreacted ester.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2M HCl.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,5-diphenyl-1H-pyrazole-4-carboxylic acid.

Step 2: Protection of Asparagine (Fmoc-Asn(Trt)-OH)

The side-chain amide of asparagine is protected with a trityl (Trt) group to prevent dehydration to a nitrile during peptide coupling.[5][7] The α-amino group is protected with Fmoc. This protected amino acid is commercially available but can be synthesized if needed.

Step 3: Peptide Coupling

This protocol uses HBTU as the coupling agent, a common and efficient method for amide bond formation.[6][8]

-

Activation of Carboxylic Acid: In a flask under a nitrogen atmosphere, dissolve 1,5-diphenyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) and HBTU (1.0 mmol) in dry dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol) and stir the mixture for 20 minutes at room temperature to form the active ester.

-

Coupling Reaction: In a separate flask, dissolve Fmoc-Asn(Trt)-OH (1.0 mmol) in dry DMF. Add this solution to the activated pyrazole carboxylic acid mixture.

-

Reaction Conditions: Allow the reaction to proceed at room temperature for 4-6 hours, monitoring completion by TLC or LC-MS.

-

Work-up and Purification: Upon completion, pour the reaction mixture into cold water and extract the product with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection of the Pyrazolyl-Asparagine Conjugate

A two-step deprotection is required to remove the Fmoc and Trt protecting groups.

-

Fmoc Removal: Dissolve the protected conjugate in a 20% solution of piperidine in DMF. Stir at room temperature for 30 minutes. Concentrate the solution under vacuum and co-evaporate with toluene to remove residual piperidine.

-

Trt and Final Cleavage: Treat the residue with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2-3 hours at room temperature.

-

Isolation: Remove the TFA under a stream of nitrogen. Precipitate the crude product by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and repeat the ether wash. Dry the final product under vacuum.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative compound: 2-((1,5-Diphenyl-1H-pyrazole-4-carbonyl)amino)-3-carbamoylpropanoic acid .

Table 1: Reactants and Intermediates

| Compound Name | Formula | Mol. Weight ( g/mol ) | Role |

|---|---|---|---|

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Starting Material |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | Starting Material |

| Benzaldehyde | C₇H₆O | 106.12 | Starting Material |

| 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid | C₁₆H₁₂N₂O₂ | 264.28 | Intermediate |

| Fmoc-Asn(Trt)-OH | C₄₂H₃₆N₂O₅ | 656.75 | Protected Amino Acid |

| HBTU | C₁₁H₁₅F₆N₅O P | 379.24 | Coupling Reagent |

| DIPEA | C₈H₁₉N | 129.24 | Base |

Table 2: Expected Yields and Physical Properties

| Compound | Step | Expected Yield (%) | Physical Form | Melting Point (°C) |

|---|---|---|---|---|

| Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | 1a | 75-92[3] | White Solid | - |

| 1,5-Diphenyl-1H-pyrazole-4-carboxylic Acid | 1b | >90 | White Powder | - |

| Protected Pyrazolyl-Asparagine Conjugate | 3 | 60-85 | Amorphous Solid | - |

| Final Pyrazolyl-Asparagine Product | 4 | >80 (from deprotection) | White Solid | - |

Table 3: Spectroscopic Data for 2-((1,5-Diphenyl-1H-pyrazole-4-carbonyl)amino)-3-carbamoylpropanoic acid (Hypothetical)

| Technique | Expected Data |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-13.5 (br s, 1H, COOH), 8.5-8.7 (d, 1H, NH-Asp), 8.3-8.4 (s, 1H, Pyrazole C3-H), 7.2-7.8 (m, 10H, Ar-H), 7.0-7.2 (br s, 2H, CONH₂), 4.6-4.8 (m, 1H, α-CH), 2.6-2.9 (m, 2H, β-CH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172-174 (COOH), 170-172 (CONH₂), 160-163 (Pyrazole-C=O), 148-161 (Pyrazole C3, C5), 121-140 (Ar-C, Pyrazole C4), 50-52 (α-C), 36-38 (β-C) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 3100-3000 (Ar C-H stretch), 1720-1700 (C=O stretch, acid), 1680-1640 (C=O stretch, amide I), 1550-1520 (N-H bend, amide II) |

| HRMS (ESI) | Calculated for C₂₀H₁₈N₄O₄ [M+H]⁺, found value within ± 5 ppm |

Biological Context and Signaling Pathways

Pyrazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole amides act as inhibitors of succinate dehydrogenase (SDH), an enzyme complex involved in the mitochondrial electron transport chain.[9] Inhibition of this pathway can disrupt cellular respiration and induce apoptosis, a mechanism relevant in both antifungal and anticancer applications.

Figure 2: Potential signaling pathway targeted by pyrazole compounds.

Conclusion

This technical guide outlines a robust and reproducible synthetic strategy for the novel class of pyrazolyl-asparagine compounds. By combining the well-established Knorr pyrazole synthesis (or its variations) with standard peptide coupling methodologies, researchers can efficiently access these target molecules. Key to success is the careful selection of protecting groups for the asparagine moiety to prevent common side reactions. The detailed protocols and compiled data herein serve as a valuable resource for scientists in drug discovery and chemical biology, providing a solid foundation for the synthesis and future investigation of these promising compounds.

References

- 1. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. sid.ir [sid.ir]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

Chemical properties of N-acyl-asparagine derivatives

An In-depth Technical Guide on the Chemical Properties of N-Acyl-Asparagine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of N-acyl-asparagine derivatives. These compounds are a subject of growing interest in drug development and biochemical research due to their diverse biological activities, including roles in metabolic regulation and cell signaling.

Introduction to N-Acyl-Asparagine Derivatives

N-acyl amino acids (NAAAs) are a class of endogenous signaling molecules where a fatty acid is linked to an amino acid via an amide bond.[1] N-acyl-asparagine derivatives, a subset of this family, are characterized by the acylation of the alpha-amino group of asparagine. This modification significantly alters the physicochemical properties of the parent amino acid, influencing its solubility, stability, and biological interactions. N-terminal acetylation, for instance, is a common post-translational modification in eukaryotes that plays a role in protein stability and protection. These derivatives are involved in various physiological and pathological processes, making them relevant targets for therapeutic intervention.[2][3]

Chemical Synthesis and Reactivity

The synthesis of N-acyl amino acids, including asparagine derivatives, can be achieved through several methods. Chemical synthesis is the primary route for both laboratory and industrial production.[4]

Common Synthesis Methods:

-

Schotten-Baumann Condensation: This is a major synthesis method for N-acyl amino acid surfactants.[4]

-

Amidation of Fatty Acid Esters: Yields ranging from 60% to 93% have been achieved by reacting fatty acid methyl esters with amino acids.[4]

-

Enzymatic Synthesis: This method offers mild reaction conditions and is environmentally friendly, though yields can be lower and costs higher than chemical methods.[4]

-

Chemo-enzymatic Methods: These approaches combine the advantages of both chemical and enzymatic synthesis.[4]

The reactivity of N-acyl-asparagine derivatives is influenced by the nature of the N-acyl substituent. For example, N-phthalimidoalkanoyl substitution on related N-acyl-glucosamines has been shown to decrease the HOMO-LUMO energy gap, predicting a stronger reactivity with nucleophiles compared to N-alkanoyl moieties.[5] A key aspect of asparagine reactivity is its propensity for deamidation, a reaction that proceeds through a succinimide intermediate.[6][7] The rate of this reaction is highly dependent on the local protein structure, with asparagine residues in flexible, random coil structures deamidating more rapidly than those in more constrained structures like beta-turns.[6][8]

Physicochemical Properties

The addition of an acyl group to asparagine modifies its physical and chemical characteristics. Quantitative data for a representative compound, N-Acetyl-L-asparagine, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O₄ | [9][10] |

| Molecular Weight | 174.15 g/mol | [9][11] |

| Melting Point | 165.0 °C | [9] |

| Boiling Point | 588.7 °C | [9] |

| Water Solubility | 34 mg/mL (195.23 mM) | [11][12] |

| DMSO Solubility | 34 mg/mL (195.23 mM) | [11][12] |

| Ethanol Solubility | Insoluble | [11][12] |

| pKa (Strongest Acidic) | 3.64 | [13] |

| logP | -2.2 | [13] |

Biological Activity and Signaling Pathways

N-acyl-asparagine derivatives exhibit a range of biological activities and are implicated in several key signaling pathways.

-

Metabolic Regulation: N-Acetyl-L-asparagine is an endogenous metabolite found in the human brain that may inhibit pancreatic lipase, an enzyme involved in lipid metabolism, suggesting potential utility in treating obesity and diabetes.[9][11][12]

-

mTORC1 Signaling: Asparagine itself has been shown to reinforce mTORC1 signaling.[14] This pathway is crucial for stimulating thermogenesis and glycolysis in adipose tissues. The bioavailability of asparagine can therefore impact systemic energy homeostasis.[14]

-

Immunomodulation and Antitumor Activity: Certain synthetic N-acylated asparagine-linked lipid A analogs have been shown to induce the production of Tumor Necrosis Factor (TNF) and exhibit antitumor activity against fibrosarcoma in mouse models.[15]

-

Ion Channel Modulation: N-acyl amino acids, including derivatives of glycine and serine, have been reported to inhibit T-type calcium channels.[16]

Below is a diagram illustrating the role of asparagine in metabolic signaling.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of N-acyl-asparagine derivatives.

Protocol: Synthesis of N-Acetyl-L-asparagine

This protocol is based on the described synthesis of N-Acetyl-L-asparagine.[9]

-

Reaction Setup: In a suitable reaction vessel, dissolve L-aspartic acid in a mixture of acetic acid and trifluoroacetic acid.

-

Catalyst Addition: Add sulfate ions as a catalyst to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, neutralize the mixture and remove the solvents under reduced pressure.

-

Purification: Purify the crude acetyl derivative by column chromatography. A Sephadex G-100 column is specified for yielding N-acetyl asparagine.[9]

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.

Protocol: General Characterization Workflow

The structural confirmation and purity assessment of newly synthesized derivatives are critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the covalent structure, including the presence of the acyl group and the integrity of the asparagine backbone.[17][18][19] The presence of characteristic peaks for the acyl chain and the asparagine moiety confirms a successful synthesis.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in an appropriate solvent (e.g., methanol/water).

-

Analyze the sample using an ESI-MS (Electrospray Ionization Mass Spectrometry) instrument in both positive and negative ion modes.

-

Determine the molecular weight from the parent ion peak ([M+H]⁺ or [M-H]⁻).

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can further confirm the structure by identifying characteristic fragments of the acyl group and the asparagine residue.[20][21]

-

The general workflow for synthesis and characterization is visualized below.

Conclusion

N-acyl-asparagine derivatives represent a versatile class of molecules with significant potential in drug discovery and chemical biology. Their synthesis is well-established, and their physicochemical properties can be tuned by modifying the acyl chain. The involvement of these compounds in critical biological pathways, such as mTORC1 signaling and metabolic regulation, underscores their importance as research targets. The protocols and data presented in this guide offer a foundational resource for scientists working to explore and exploit the chemical and biological properties of these promising compounds.

References

- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes [mdpi.com]

- 3. Human Metabolome Database: Showing metabocard for N-Nervonoyl Asparagine (HMDB0242086) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Substitution Effects on Reactivity of N-Acyl-2-amino-2-desoxyglucopyranoses. Quantum Chemical Study [mdpi.com]

- 6. Reactivity toward deamidation of asparagine residues in beta-turn structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-Acetyl-L-asparagine | 4033-40-3 | FA41627 | Biosynth [biosynth.com]

- 10. N-Acetylasparagine | C6H10N2O4 | CID 99715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Showing Compound N-Acetylasparagine (FDB023807) - FooDB [foodb.ca]

- 14. Asparagine reinforces mTORC1 signaling to boost thermogenesis and glycolysis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of the biological activity of synthetic N-acylated asparagine or serine linked monosaccharide lipid A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Facile Synthesis of α-N-Ribosyl-Asparagine and α-N-Ribosyl-Glutamine Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 1H-NMR studies of synthetic peptide analogues of calcium-binding site III of rabbit skeletal troponin C: effect on the lanthanum affinity of the interchange of aspartic acid and asparagine residues at the metal ion coordinating positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. massbank.eu [massbank.eu]

The Biological Potential of Dodecylphenyl-Pyrazolone Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties. The core pyrazolone scaffold can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile. The incorporation of a dodecylphenyl group introduces a significant lipophilic character to the molecule, which can influence its pharmacokinetic and pharmacodynamic properties, such as membrane permeability and interaction with hydrophobic binding pockets of target proteins. This technical guide provides an in-depth exploration of the biological potential of dodecylphenyl-pyrazolone analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. While direct studies on dodecylphenyl-pyrazolone analogs are limited, this guide draws upon the broader knowledge of pyrazolone derivatives to infer their potential activities and mechanisms of action.

Data Presentation

The following tables summarize the quantitative biological activity data for various pyrazolone analogs, providing a comparative overview of their potential efficacy. It is important to note that these analogs may not contain the specific dodecylphenyl substituent but serve as a reference for the potential activity of this class of compounds.

Table 1: Anticancer Activity of Pyrazolone Analogs

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolinone Chalcones | Caco | 23.34 ± 0.14 | [1][2][3][4] |

| Pyrazole Carbaldehyde Derivatives | MCF-7 | 0.25 | [5] |

| Indole-Pyrazole Hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |

| 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | RKO | 9.9 ± 1.1 | [6] |

| Ferrocene-Pyrazole Hybrids | HCT-116 | 3.12 | [7] |

Table 2: Anti-inflammatory Activity of Pyrazolone Analogs

| Compound Class | Assay | Inhibition (%) | IC50 (µM) | Reference |

| Pyrazole-Thiohydantoin Derivatives | Carrageenan-induced paw edema | - | ED50 = 55–62 µmol/kg | [8] |

| Pyrazole-Benzene Sulfonamide Hybrids | COX-2 Inhibition | - | 1.79–9.63 | [8] |

| Pyrazoline Derivatives | Lipoxygenase Inhibition | - | 80 | [9] |

Table 3: Antimicrobial Activity of Pyrazolone Analogs

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Fused Pyrazole Derivatives | Various Bacteria | Moderate Activity | [10] |

| Pyrazole-Pyrazolone Derivatives | Gram +ve, Gram -ve Bacteria, Fungi | High Activity (Compounds I and VI) | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological potential of pyrazolone analogs. These protocols can be adapted for the study of dodecylphenyl-pyrazolone derivatives.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the dodecylphenyl-pyrazolone analogs (typically ranging from 0.1 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds (dodecylphenyl-pyrazolone analogs) are administered orally or intraperitoneally at a specific dose (e.g., 10-100 mg/kg body weight). A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compounds: The dodecylphenyl-pyrazolone analogs are serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways that are potential targets for pyrazolone analogs, as well as a general experimental workflow.

Caption: General experimental workflow for evaluating dodecylphenyl-pyrazolone analogs.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by pyrazolone analogs.

Caption: Potential disruption of the Hippo-YAP/TEAD pathway by pyrazolone analogs.

Conclusion

Dodecylphenyl-pyrazolone analogs represent a promising, yet underexplored, class of compounds with significant therapeutic potential. Based on the extensive research on related pyrazolone derivatives, it is plausible that these analogs will exhibit potent anticancer, anti-inflammatory, and antimicrobial activities. The lipophilic dodecylphenyl moiety may enhance their ability to interact with biological membranes and hydrophobic targets, potentially leading to improved efficacy and unique pharmacological profiles.

Future research should focus on the targeted synthesis and biological evaluation of a library of dodecylphenyl-pyrazolone analogs. Detailed mechanistic studies are crucial to elucidate their specific molecular targets and signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a solid framework for initiating such investigations. The continued exploration of this chemical space is likely to yield novel drug candidates for a range of diseases.

References

- 1. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 11. Synthesis, Characterization and Biological Activity of Some Pyrazole-Pyrazolone Derivatives [ejchem.journals.ekb.eg]

Unveiling EINECS 243-730-7: A Technical Guide to a Complex Natural Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical substance registered under EINECS number 243-730-7. The compound, identified as [(1R,2R,3R,5S,8R,9R,10R)-9-acetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-10-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] acetate, is a complex natural product with a tricyclic scaffold. This document summarizes its core structural information, offers a generalized approach to its characterization, and presents a logical workflow for its investigation.

Chemical Identity and Structure

The chemical substance associated with EINECS 243-730-7 is a diterpenoid acetate ester. Its systematic name provides key structural insights, revealing a complex stereochemistry and multiple functional groups, including hydroxyl, acetyl, and ketone moieties, attached to a rigid tricyclic core.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| EINECS Number | 243-730-7 |

| IUPAC Name | [(1R,2R,3R,5S,8R,9R,10R)-9-acetyloxy-2,5-dihydroxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-10-tricyclo[9.3.1.0³,⁸]pentadec-11-enyl] acetate |

| Chemical Formula | C₂₄H₃₄O₇ |

| PubChem CID | 10455595[1] |

Hypothetical Characterization Data

The following table outlines the expected spectroscopic data for a compound with the structure of this compound, based on characteristic values for similar natural products. These are hypothetical values and would require experimental verification.

Table 2: Expected Spectroscopic Data for this compound

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to methyl groups, acetyl groups, protons adjacent to hydroxyl and ester functionalities, and olefinic protons. |

| ¹³C NMR | Resonances for carbonyls (ketone and esters), olefinic carbons, carbons bearing hydroxyl and ester groups, and aliphatic carbons of the tricyclic core. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretches for esters and ketone (~1735 and ~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹). |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement to confirm the elemental composition of C₂₄H₃₄O₇. |

Experimental Protocols: A General Approach

Detailed experimental protocols for the isolation and characterization of this compound are not publicly documented. However, a general workflow for the characterization of a novel natural product of this class would involve the following steps.

Isolation and Purification

-

Extraction: Plant material (e.g., needles and twigs of Taxus baccata) would be dried, ground, and extracted with a suitable organic solvent such as methanol or ethanol.

-

Partitioning: The crude extract would be subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.

-

Chromatography: The fraction containing the target compound would be further purified using a combination of chromatographic techniques, including:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents.

-

High-Performance Liquid Chromatography (HPLC): Employing reversed-phase or normal-phase columns for final purification.

-

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): To identify the types and number of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and thus deduce the complete chemical structure.

-

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

-

X-ray Crystallography: If a suitable single crystal can be obtained, this technique would provide unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Logical Workflow for Investigation

The following diagram illustrates a logical workflow for the comprehensive investigation of a novel natural product like this compound, from initial isolation to biological evaluation.

References

Navigating the Therapeutic Potential of Pyrazole-Asparagine Conjugates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 20318-58-5, chemically known as n2-Acetyl-N2-(4-dodecylphenyl)-n-(4,5-dihydro-5-oxo-1-phenyl-1H-pyrazol-3-yl)-L-asparagine, represents a complex molecular architecture integrating a pyrazole moiety with an L-asparagine derivative. While specific public domain research on this particular molecule is limited, its constituent chemical classes—pyrazoles and asparagine analogs—are subjects of extensive investigation in medicinal chemistry and drug discovery. This guide provides an in-depth analysis of the foundational research and discovery related to these core structures, offering insights into their synthesis, biological activities, and potential therapeutic applications.

Core Chemical Moieties: A Synopsis

Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of pharmaceuticals due to its diverse biological activities. Pyrazole derivatives have been successfully developed into drugs for various indications, including anti-inflammatory, analgesic, antimicrobial, and anticancer therapies.

L-Asparagine Analogs: L-asparagine is a non-essential amino acid that plays a crucial role in protein synthesis and nitrogen metabolism. The development of L-asparagine analogs has been a key strategy in cancer therapy, particularly in the treatment of acute lymphoblastic leukemia (ALL). The enzyme L-asparaginase, which depletes circulating L-asparagine, is a standard component of ALL treatment protocols. This has spurred research into asparagine derivatives that could act as antimetabolites or modulators of asparagine-dependent pathways.

Synthesis and Discovery: General Methodologies

The synthesis of complex molecules like CAS 20318-58-5 involves multi-step organic synthesis. The pyrazole core is typically formed through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Subsequent functionalization allows for the attachment of various side chains. The asparagine component is then coupled to the pyrazole scaffold, often through amide bond formation.

Experimental Workflow: General Synthesis of Pyrazolyl-Asparagine Derivatives

Caption: General synthetic workflow for pyrazolyl-asparagine conjugates.

Potential Biological Activities and Signaling Pathways

Given the established activities of its constituent parts, a molecule like CAS 20318-58-5 could be hypothesized to interact with a number of biological pathways. The pyrazole moiety is a well-known pharmacophore that can target various enzymes and receptors, while the asparagine component could influence amino acid metabolism and related signaling cascades.

Hypothesized Signaling Pathway Interactions

Caption: Hypothesized signaling pathways influenced by pyrazolyl-asparagine conjugates.

Quantitative Data from Related Compound Classes

While specific quantitative data for CAS 20318-58-5 is not publicly available, the following table summarizes representative data for other pyrazole and asparagine derivatives to provide context for potential biological activity.

| Compound Class | Target | Assay Type | Representative IC50/EC50 |

| Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | 0.1 - 10 µM |

| C-Jun N-terminal kinase (JNK) | Kinase Inhibition | 0.5 - 20 µM | |

| Cannabinoid Receptor 1 (CB1) | Receptor Binding | 1 - 50 nM | |

| Asparagine Analogs | L5178Y Leukemia Cells | Cell Growth Inhibition | 10 - 100 µM |

| Asparagine Synthetase | Enzyme Inhibition | 5 - 50 µM |

Note: The data presented are illustrative and represent a range of values reported for various compounds within these classes. Actual values for a specific compound can vary significantly.

Experimental Protocols for Key Assays

To evaluate the potential biological activity of a novel compound like CAS 20318-58-5, a series of in vitro and in vivo experiments would be necessary. Below are generalized protocols for key assays relevant to the potential activities of pyrazole-asparagine conjugates.

1. Cyclooxygenase (COX) Inhibition Assay

-

Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

-

Methodology:

-

Recombinant human COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

2. Cell Proliferation Assay (MTT Assay)

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., a leukemia cell line) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with the test compound at various concentrations for a specified period (e.g., 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

3. Asparagine Synthetase Activity Assay

-

Objective: To measure the inhibitory effect of the compound on asparagine synthetase.

-

Methodology:

-

Partially purified asparagine synthetase is incubated with the test compound.

-

The substrates L-aspartate, L-glutamine, and ATP are added to initiate the reaction.

-

The reaction is stopped, and the amount of L-asparagine produced is quantified using high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

IC50 values are determined by measuring the enzyme activity at different compound concentrations.

-

Conclusion

While the specific compound CAS 20318-58-5 remains largely uncharacterized in the public scientific literature, its chemical structure suggests a rich potential for biological activity based on the well-established pharmacology of pyrazole and asparagine derivatives. The synthetic strategies and experimental protocols outlined in this guide provide a foundational framework for the investigation of this and related molecules. Further research into such hybrid molecules could lead to the discovery of novel therapeutic agents with unique mechanisms of action, particularly in the fields of oncology and inflammatory diseases. The logical progression from synthesis to in vitro and in vivo evaluation will be critical in elucidating the true therapeutic potential of this chemical class.

Preliminary Screening of Pyrazolyl-Amino Acid Derivatives for Bioactivity: An In-depth Technical Guide

Disclaimer: This guide provides a framework for the preliminary bioactivity screening of pyrazolyl-amino acid derivatives. Direct research on pyrazolyl-asparagine derivatives is limited in publicly available literature. Therefore, this document utilizes data and protocols from studies on closely related pyrazole-amino acid conjugates as representative examples. Researchers are encouraged to adapt these methodologies for their specific pyrazolyl-asparagine compounds of interest.

Introduction

The conjugation of pyrazole moieties with amino acids presents a promising strategy in drug discovery, aiming to enhance the bioavailability, target specificity, and overall therapeutic potential of pyrazole-based compounds. Pyrazoles are a well-established class of heterocyclic compounds known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The incorporation of amino acid scaffolds can facilitate cellular uptake and interaction with biological targets. This guide outlines the preliminary screening methodologies for assessing the bioactivity of these hybrid molecules, with a focus on anticancer and antimicrobial activities.

Synthesis of Pyrazole-Containing Amino Acids

A general approach to synthesizing pyrazole-containing α-amino acids involves a multi-step process starting from a protected amino acid, such as L-aspartic acid. The synthesis can proceed through a Horner-Wadsworth-Emmons reaction to form β-aryl α,β-unsaturated ketones, followed by a regioselective condensation/aza-Michael reaction with a hydrazine derivative and subsequent oxidation to yield the desired pyrazole-amino acid.[6]

Bioactivity Screening Data

The following tables summarize representative quantitative data from studies on pyrazole-amino acid and related amide derivatives, showcasing their potential in anticancer and antimicrobial applications.

Table 1: In Vitro Antiproliferative Activity of Pyrazolo[3,4-b]pyridine Amide/Amino Acid Functionalized Derivatives

| Compound | A549 (IC₅₀, µM) | MCF7 (IC₅₀, µM) | DU145 (IC₅₀, µM) | HeLa (IC₅₀, µM) | Reference |

| 52 | 21.2 | 18.4 | 19.2 | 25.3 | [7] |

| 5-Fluorouracil | - | - | - | - | [7] |

Note: 5-Fluorouracil was used as a reference standard in the study.[7]

Table 2: Minimum Inhibitory Concentrations (MIC) of Pyrazole-Derived Amino Acids and Peptidomimetics

| Compound | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | Reference |

| 203 | 4-32 | 4-32 | 4-32 | 4-32 | [5][8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of bioactivity screening results. The following sections provide an overview of standard protocols for anticancer and antimicrobial assays.

In Vitro Anticancer Activity Screening

A common method for assessing the cytotoxic effects of novel compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay:

Detailed Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]

-

Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized pyrazolyl-amino acid derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

MTT Assay: After incubation, MTT solution is added to each well. The viable cells metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]

Antimicrobial Activity Screening

The antimicrobial potential of pyrazolyl-amino acid derivatives can be initially assessed using the agar diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Screening:

Detailed Protocol:

-

Microbial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), are used.

-

Agar Diffusion Method:

-

A standardized suspension of the test microorganism is uniformly spread on the surface of an appropriate agar medium.

-

Sterile paper discs impregnated with known concentrations of the test compounds are placed on the agar surface. Alternatively, wells can be made in the agar and filled with the compound solution.

-

The plates are incubated under suitable conditions.

-

The diameter of the zone of inhibition around each disc or well is measured. A larger zone indicates greater antimicrobial activity.

-

-

Minimum Inhibitory Concentration (MIC) Determination:

-

The MIC is determined using a broth microdilution method in 96-well plates.

-

Two-fold serial dilutions of the test compounds are prepared in a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plates are incubated, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[5][8]

-

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for pyrazolyl-asparagine derivatives are not yet elucidated, related pyrazole compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and proliferation.[7]

Hypothesized Signaling Pathway Inhibition:

Further mechanistic studies, such as Western blotting for key cell cycle and apoptotic proteins, are necessary to elucidate the precise molecular targets of novel pyrazolyl-asparagine derivatives.

Conclusion

The preliminary bioactivity screening of pyrazolyl-amino acid derivatives is a critical step in identifying promising lead compounds for further development. The methodologies outlined in this guide for assessing anticancer and antimicrobial activities provide a robust framework for initial investigations. While specific data for pyrazolyl-asparagine derivatives is currently lacking, the representative data from related conjugates highlight the therapeutic potential of this class of molecules. Future research should focus on the synthesis and comprehensive biological evaluation of a library of pyrazolyl-asparagine derivatives to fully explore their structure-activity relationships and mechanisms of action.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Asparagine Modifications in Drug Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Asparagine, a seemingly simple amino acid, holds a pivotal position in the intricate world of protein structure and function. Post-translational modifications of asparagine residues can dramatically alter a protein's stability, bioactivity, and immunogenicity, making a thorough understanding of these changes a cornerstone of modern drug design, particularly for biotherapeutics. This technical guide delves into the core asparagine modifications—deamidation, N-linked glycosylation, and hydroxylation—providing a comprehensive overview of their impact on drug development, detailed experimental protocols for their analysis, and strategies for their modulation.

Asparagine Deamidation: A Spontaneous Challenge to Protein Stability

Asparagine deamidation is a non-enzymatic chemical modification where the side-chain amide group of an asparagine (Asn) residue is hydrolyzed to form an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue. This seemingly minor change introduces a negative charge and can significantly disrupt a protein's three-dimensional structure, leading to loss of function, aggregation, and potentially, immunogenicity.[1][2][3] The rate of deamidation is highly dependent on the local sequence, pH, temperature, and the protein's tertiary structure.[4][5]

Quantitative Impact of Flanking Residues on Deamidation Rate

The amino acid residue immediately C-terminal to the asparagine (the n+1 position) has the most profound effect on the rate of deamidation. Small, flexible residues like glycine and serine significantly accelerate deamidation, while bulky or charged residues can hinder it. The following table summarizes the half-life of asparagine deamidation in various pentapeptide sequences, highlighting the influence of the n+1 residue.

| Peptide Sequence | N+1 Residue | Deamidation Half-life (days) at 37°C, pH 7.4 |

| Ac-Gly-Gln-Asn-Gly -Gly-Tyr-Gly-NH2 | Glycine (Gly) | 1.4 |

| Ac-Gly-Gln-Asn-His -Gly-Tyr-Gly-NH2 | Histidine (His) | 6.8 |

| Ac-Gly-Gln-Asn-Ser -Gly-Tyr-Gly-NH2 | Serine (Ser) | 41 |

| Ac-Gly-Gln-Asn-Ala -Gly-Tyr-Gly-NH2 | Alanine (Ala) | 73 |

Data compiled from various studies on peptide deamidation.[2]

Drug Design Strategies to Mitigate Deamidation

Given the detrimental effects of deamidation, significant effort in biopharmaceutical development is focused on its prediction and mitigation.

Protein Engineering: One of the most effective strategies is to identify and eliminate deamidation "hotspots" through protein engineering. This involves substituting deamidation-prone asparagine residues with other amino acids that are less susceptible to this modification, such as glutamine, or by altering the flanking residues.[1][6] For instance, in the development of a therapeutic lipase, five deamidation-susceptible asparagine residues were identified. Through site-saturation mutagenesis, three of these positions were found to be tolerant to substitutions, and a triple mutant showed significantly improved thermal stability and retained higher activity after heat stress.[1] Similarly, for an anti-CD52 antibody with a critical Asn-Gly deamidation site in its complementarity-determining region (CDR), protein engineering was successfully employed to remove the site while preserving its biological function.[6]

Formulation Strategies: Formulation development plays a crucial role in minimizing deamidation. Key strategies include:

-

pH Optimization: Deamidation rates are pH-dependent, generally increasing at neutral to alkaline pH. Formulating protein drugs at a slightly acidic pH (typically between 5.0 and 6.0) can significantly slow down the deamidation process.

-

Excipients: The addition of certain excipients, such as sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol), can stabilize the protein structure and reduce the flexibility of deamidation-prone regions.

-

Lyophilization: Freeze-drying removes water, which is a reactant in the deamidation reaction, thereby reducing the rate of degradation in the solid state.

N-linked Glycosylation: Sculpting Therapeutic Protein Function

N-linked glycosylation is an enzymatic process that attaches complex carbohydrate structures (glycans) to the side-chain amide of asparagine residues within the consensus sequence Asn-X-Ser/Thr (where X can be any amino acid except proline).[7] This modification is critical for the proper folding, stability, and function of many therapeutic proteins, especially monoclonal antibodies (mAbs). The specific composition of the attached glycans can profoundly impact a drug's pharmacokinetic and pharmacodynamic properties.[8][9]

Impact of Glycoforms on Monoclonal Antibody Pharmacokinetics

The terminal sugar residues of N-glycans on mAbs can significantly influence their serum half-life and clearance mechanisms. For example, the presence of terminal mannose residues can lead to rapid clearance from circulation via mannose receptors in the liver. Conversely, terminal sialic acid residues can extend the half-life by masking underlying galactose residues, which are recognized by asialoglycoprotein receptors.

| Therapeutic Antibody | Glycoform Feature | Impact on Pharmacokinetics |

| Rituximab | High Mannose | Reduced serum half-life |

| IgG (general) | Afucosylated | Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) |

| Darbepoetin alfa | Increased Sialylation | Extended serum half-life |

| IgG (general) | Terminal Galactose | Potential for faster clearance via asialoglycoprotein receptor |

This table provides a summary of general trends observed for the impact of different glycoforms on the pharmacokinetics of monoclonal antibodies.[8][10]

Glycoengineering: Tailoring Glycosylation for Enhanced Efficacy

Glycoengineering involves manipulating the glycosylation patterns of therapeutic proteins to optimize their clinical performance. This can be achieved through various approaches:

-

Cell Line Engineering: Modifying the host cell line's glycosylation machinery to produce proteins with desired glycoforms. For example, knocking out the FUT8 gene in CHO cells results in the production of afucosylated antibodies with enhanced ADCC activity.

-

In Vitro Enzymatic Modification: Using specific enzymes to remodel the glycans on a purified protein.

-

Small Molecule Inhibitors: The use of small molecules to inhibit specific enzymes in the glycosylation pathway can also be a strategy to control the final glycan structure.[8]

Asparagine Hydroxylation: A Key Regulator in Hypoxia Signaling

Asparagine hydroxylation is an oxygen-dependent enzymatic modification catalyzed by Factor Inhibiting HIF (FIH-1). This modification primarily occurs on asparagine residues within specific protein domains and plays a crucial role in cellular signaling, most notably in the hypoxia-inducible factor (HIF) pathway.[11][12][13]

The HIF-1α Signaling Pathway: A Central Role for Asparagine Hydroxylation

Under normoxic (normal oxygen) conditions, FIH-1 hydroxylates a specific asparagine residue (Asn803) in the C-terminal transactivation domain of HIF-1α.[11][12][13] This hydroxylation event sterically hinders the interaction of HIF-1α with the transcriptional coactivator p300/CBP, thereby preventing the transcription of hypoxia-responsive genes.

Under hypoxic (low oxygen) conditions, FIH-1 activity is inhibited due to the lack of its co-substrate, oxygen. This allows HIF-1α to accumulate, translocate to the nucleus, and bind to p300/CBP, leading to the expression of genes involved in angiogenesis, glucose metabolism, and cell survival.

References

- 1. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Engineering an anti-CD52 antibody for enhanced deamidation stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MDPI - Publisher of Open Access Journals [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. news-medical.net [news-medical.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Inhibition of the oxygen-sensing asparaginyl hydroxylase factor inhibiting hypoxia-inducible factor: A potential hypoxia response modulating strategy | Ineos Oxford Institute [ineosoxford.ox.ac.uk]

- 12. Factor Inhibiting HIF Asparaginyl Hydroxylase Inhibitors - Wikipedia [en.wikipedia.org]

- 13. scbt.com [scbt.com]

Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazolone compounds represent a versatile class of heterocyclic molecules with significant importance in medicinal chemistry.[1] First synthesized in the 19th century, these compounds have been extensively investigated for a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Their therapeutic potential often stems from their ability to interact with specific biological targets, such as cyclooxygenase (COX) enzymes in the inflammatory cascade.[2] A thorough understanding of the physicochemical characteristics of these compounds is paramount for the rational design and development of new, more effective therapeutic agents.

This technical guide provides a comprehensive overview of the key physicochemical characterization techniques applied to substituted pyrazolone compounds, complete with detailed experimental protocols, data presentation in a structured format, and visualizations of experimental workflows and relevant biological pathways.

Synthesis of Substituted Pyrazolone Compounds

The synthesis of substituted pyrazolone derivatives often involves the condensation of a β-ketoester with a hydrazine derivative.[2] A common method is the Knorr pyrazole synthesis. Variations in the starting materials allow for the introduction of a wide range of substituents at different positions of the pyrazolone ring, enabling the fine-tuning of their physicochemical and biological properties.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of newly synthesized substituted pyrazolone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of protons provide insights into their chemical environment and connectivity.

¹³C NMR Spectroscopy: This technique is used to determine the number of non-equivalent carbon atoms and their electronic environments.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Pyrazolone Derivatives

| Compound/Substituent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 3-methyl-1-phenyl-5-pyrazolone | 2.1 (s, 3H, -CH₃), 3.2 (s, 2H, -CH₂-), 7.2-7.9 (m, 5H, Ar-H) | 13.5 (-CH₃), 40.2 (-CH₂-), 119.3, 121.5, 124.4, 128.8, 137.4, 148.7, 163.0 (C=O) | [4] |

| 4-(4-methoxybenzylidene)-3-methyl-1-phenyl-5-pyrazolone | 2.34 (s, 3H, -CH₃), 3.88 (s, 3H, -OCH₃), 4.17 (q, 2H), 6.9-8.5 (m, Ar-H and =CH-) | 13.5, 56.4, 64.7, 111.4, 113.5, 115.8, 118.8, 123.9, 124.0, 126.5, 129.6, 130.9, 139.6, 148.3, 148.6, 149.0, 152.1, 153.6, 162.7 (C=O) | [5] |

| 1-phenyl-3-methyl-4-(p-tolylidene)-5-pyrazolone | 1.116 (s, 3H, CH₃), 2.25 (s, 3H, CH₃), 5.142 (s, 1H, =CH-Ar), 7.22-7.74 (m, 8H, Ar-H) | 11.65, 19.1, 24.13, 102.2, 108.47, 119.02, 125.02, 125.99, 137.01, 138.25, 138.77, 148.23, 149.54, 154.53, 156.31, 160.78, 164.14, 172.80, 180.24 | [1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Characteristic FT-IR Absorption Bands for Substituted Pyrazolone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| C=O (pyrazolone ring) | 1699 - 1709 | Strong stretching vibration | [1][6] |

| C=N (pyrazolone ring) | 1591 - 1592 | Stretching vibration | [1] |

| C-H (aromatic) | 3044 - 3101 | Stretching vibration | [1][6] |

| C-H (aliphatic) | 2911 - 2925 | Stretching vibration | [1][6] |

| O-H / N-H | 3200 - 3600 | Broad stretching vibration | [7] |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also provide valuable structural information. The fragmentation of pyrazoles is influenced by the nature and position of substituents. Common fragmentation pathways involve cleavage of the pyrazolone ring.

Thermal Analysis

Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. It is used to determine the thermal stability and decomposition profile of a compound. For pyrazolone derivatives, TGA curves typically show decomposition stages at elevated temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events.

Table 3: Thermal Analysis Data for Representative Pyrazolone Derivatives

| Compound | Decomposition Onset (TGA, °C) | Melting Point (DSC, °C) | Reference |

| Pyrazoline Derivative I | 257 | 235 | [8] |

| Pyrazoline Derivative II | 292 | 245 | [8] |

| Silver(I)-pyrazolone complex | ~150 (ligand degradation starts) | - | [9] |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal structures of several pyrazolone derivatives have been determined, revealing planar pyrazole rings and various hydrogen bonding networks that stabilize the crystal packing.[10]

Biological Activity Evaluation

The anti-inflammatory activity of substituted pyrazolone compounds is often evaluated through their ability to inhibit COX enzymes.

Table 4: In Vitro and In Vivo Anti-inflammatory Activity of Selected Pyrazolone Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | In Vivo Anti-inflammatory Activity (% inhibition) | Reference | |---|---|---|---| | Celecoxib (Reference) | - | - | - |[11] | | Pyrazolone Derivative 5e | - | - | Potent analgesic activity |[12] | | Pyrazolone Derivative 6d | - | - | Potent analgesic activity |[12] | | Pyrazoline Derivative 2d | - | - | High anti-inflammatory activity |[2] | | Pyrazoline Derivative 2e | - | - | High anti-inflammatory activity |[2] |

Experimental Protocols

Protocol 1: General Synthesis of 4-Arylidenyl-3-methyl-1-phenyl-5-pyrazolone Derivatives

-

Dissolution: Dissolve 3-methyl-1-phenyl-5-pyrazolone (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., anhydrous sodium acetate in acetic acid).

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period (typically a few hours).

-

Isolation: Cool the reaction mixture and collect the precipitated product by filtration.

-

Purification: Wash the crude product with a suitable solvent (e.g., cold ethanol) and recrystallize to obtain the pure compound.

-

Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the pyrazolone derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Set appropriate parameters such as spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid pyrazolone sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty ATR setup to subtract atmospheric and instrument interferences.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 4: Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh a small amount of the pyrazolone sample (typically 5-10 mg) into a TGA crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Set the desired temperature program, including the starting and ending temperatures and the heating rate (e.g., 10 °C/min). Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Data Acquisition: Start the TGA run and record the mass loss as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition and the percentage of mass loss at different temperature ranges.

Protocol 5: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the pyrazolone compound of suitable size and quality, typically by slow evaporation of a saturated solution.

-

Crystal Mounting: Mount a selected single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in an X-ray diffractometer. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Visualizations

References

- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spast.org [spast.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]

Identification of Novel Pyrazole-Based Therapeutic Agents: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities and presence in numerous FDA-approved pharmaceuticals.[1][2][3] This technical guide provides an in-depth overview of recent advancements in the discovery and development of novel pyrazole-based therapeutic agents, with a primary focus on their role as anticancer and anti-inflammatory agents through protein kinase inhibition.[3][4] We present key synthetic strategies, comprehensive biological activity data, detailed experimental protocols for their evaluation, and visualizations of critical pathways and workflows to facilitate further research and development in this promising area of drug discovery.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[1][5] First synthesized in 1883, this scaffold has become a vital component in modern drug design.[1] Its structural versatility and favorable drug-like properties have led to its incorporation into a wide array of therapeutic agents.[2][6] Notable examples of FDA-approved drugs containing a pyrazole moiety include the COX-2 inhibitor Celecoxib, the JAK1/JAK2 inhibitor Ruxolitinib, and the ALK/ROS1 inhibitor Crizotinib, highlighting the scaffold's therapeutic relevance in treating inflammation and cancer.[1][2][7]

The pyrazole ring can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility and metabolic stability.[6][8] Its ability to participate in hydrogen bonding as both a donor and acceptor allows for potent and selective interactions with various biological targets, particularly the ATP-binding pocket of protein kinases.[8] The deregulation of protein kinase activity is a hallmark of many diseases, especially cancer, making pyrazole-based kinase inhibitors a major focus of oncological research.[2][7][9]

Synthetic Strategies and Workflows

The synthesis of novel pyrazole derivatives is adaptable, with several established methods. A prevalent approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent, like an α,β-unsaturated ketone) with a hydrazine derivative.[10] Variations of this core reaction allow for the introduction of diverse substituents to modulate the compound's pharmacological profile.

A general workflow for the synthesis and initial evaluation of these compounds is depicted below.

Caption: High-level workflow for synthesis and screening of pyrazole agents.

Mechanism of Action: Protein Kinase Inhibition

A primary mechanism through which pyrazole-based agents exert their anticancer effects is the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling pathways that control proliferation, survival, and differentiation.[7] Many pyrazole derivatives are designed as ATP-competitive inhibitors, binding to the kinase's ATP pocket and preventing the phosphorylation of downstream substrates. This action effectively blocks the aberrant signaling cascades that drive tumor growth.[2]

The Janus kinases (JAKs) are a family of tyrosine kinases that are crucial for cytokine signaling. Inhibitors like Ruxolitinib, which contains a pyrazole core, bind to JAK1 and JAK2, blocking the STAT signaling pathway involved in myeloproliferative neoplasms.[2]

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Synthesis of N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine

Abstract

This document outlines a proposed multi-step protocol for the chemical synthesis of N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine, a novel asparagine derivative with potential applications in drug discovery and development. Due to the absence of a published direct synthesis for this specific compound, the following protocol has been developed by combining established methodologies for N-arylation of amino acids, N-acetylation, and the formation of N-pyrazolyl amides from carboxylic acid precursors. The protocol is designed for researchers in organic chemistry and medicinal chemistry and provides detailed step-by-step instructions for the synthesis, purification, and characterization of the target molecule.

Introduction

N-substituted asparagine derivatives are a class of compounds with significant interest in pharmaceutical research due to their diverse biological activities. The incorporation of aromatic and heterocyclic moieties, such as a dodecylphenyl group and a pyrazole ring, can modulate the pharmacokinetic and pharmacodynamic properties of the parent amino acid. The target molecule, N2-acetyl-N2-(4-dodecylphenyl)-N-(pyrazolyl)-L-asparagine, features a lipophilic dodecylphenyl group which may enhance membrane permeability, an N-acetyl group that can increase metabolic stability, and a pyrazole moiety, a common pharmacophore in many bioactive compounds. This protocol provides a rational synthetic approach to access this complex derivative for further investigation.

Overall Synthetic Strategy

The proposed synthesis is a multi-step sequence starting from L-aspartic acid. The strategy involves the protection of the carboxylic acid groups, followed by sequential N-arylation and N-acetylation of the α-amino group. The side-chain carboxylic acid is then selectively deprotected and activated for amide coupling with pyrazole. Finally, deprotection of the α-carboxylic acid yields the target compound.

Experimental Protocol

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product is proposed to be performed by flash column chromatography. Characterization would rely on standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 1: Synthesis of Di-tert-butyl L-aspartate

-